N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
Brand Name: Vulcanchem
CAS No.: 126695-58-7
VCID: VC20756145
InChI: InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Molecular Formula: C11H4F4N4O4
Molecular Weight: 332.17 g/mol

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

CAS No.: 126695-58-7

Cat. No.: VC20756145

Molecular Formula: C11H4F4N4O4

Molecular Weight: 332.17 g/mol

* For research use only. Not for human or veterinary use.

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate - 126695-58-7

CAS No. 126695-58-7
Molecular Formula C11H4F4N4O4
Molecular Weight 332.17 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate
Standard InChI InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2
Standard InChI Key HCTLWQSYGIBOFM-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F

Overview of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate, commonly referred to as ATFB SE, is a specialized chemical compound with significant applications in chemical biology and materials science. It is classified as a photo-reactive crosslinker, which allows for the covalent bonding of biomolecules upon exposure to ultraviolet (UV) or near-infrared light. This compound is particularly noted for its ability to facilitate studies on protein interactions and surface modifications in various scientific fields.

Table 1: Chemical Identifiers

PropertyValue
CAS Number126695-58-7
Molecular FormulaC₁₁H₄F₄N₄O₄
Molecular Weight332.17 g/mol
AppearanceWhite to almost white powder
Melting Point110.0 to 114.0 °C
Purity≥ 97% (HPLC)

Synthesis and Preparation

The synthesis of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is conducted under anhydrous conditions to prevent hydrolysis.

Table 2: Synthetic Route Overview

StepDescription
Reactants4-Azido-2,3,5,6-tetrafluorobenzoic acid and N-hydroxysuccinimide
Coupling AgentDicyclohexylcarbodiimide (DCC)
ConditionsAnhydrous conditions

Mechanism of Action

Upon activation by UV or near-infrared light, the azido group in N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate generates a reactive nitrene species. This nitrene can insert into C-H, N-H, or O-H bonds of adjacent molecules, facilitating the formation of stable covalent bonds with biomolecules.

Types of Reactions

  • Photochemical Reactions: Activation leads to nitrene formation.

  • Substitution Reactions: The azido group allows for nucleophilic substitutions.

Applications in Research

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate has diverse applications across various scientific fields:

  • Bioconjugation: Used for attaching biomolecules like proteins and antibodies to surfaces.

  • Fluorescent Labeling: Enables incorporation of fluorescent tags for visualization in biological studies.

  • Drug Delivery Systems: Assists in creating systems for controlled release of therapeutics.

  • Diagnostics: Enhances the development of assays and imaging techniques for disease detection.

  • Material Science: Modifies materials for improved performance in sensors and electronic devices.

Table 3: Application Areas

Application AreaDescription
BioconjugationAttaching biomolecules to surfaces
Fluorescent LabelingVisualization of cellular processes
Drug Delivery SystemsControlled release of therapeutics
DiagnosticsDevelopment of assays and imaging techniques
Material ScienceModification for sensors and electronic devices

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